(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Medicinal chemistry Scaffold differentiation Physicochemical property comparison

(4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone (CAS 1209185-44-3) is a synthetic small molecule belonging to the class of 1-aryl-4-alkoxy-1H-pyrazole-3-carboxamides, characterized by a pyrrolidine amide at the 3-position, a 4-fluorophenyl substituent at N1, and an ethoxy group at C4. Its molecular formula is C₁₆H₁₈FN₃O₂ with a molecular weight of 303.337 g/mol.

Molecular Formula C16H18FN3O2
Molecular Weight 303.337
CAS No. 1209185-44-3
Cat. No. B2376327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
CAS1209185-44-3
Molecular FormulaC16H18FN3O2
Molecular Weight303.337
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3
InChIKeyIDTXUPHXQHTLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone (CAS 1209185-44-3)


(4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone (CAS 1209185-44-3) is a synthetic small molecule belonging to the class of 1-aryl-4-alkoxy-1H-pyrazole-3-carboxamides, characterized by a pyrrolidine amide at the 3-position, a 4-fluorophenyl substituent at N1, and an ethoxy group at C4. Its molecular formula is C₁₆H₁₈FN₃O₂ with a molecular weight of 303.337 g/mol [1]. The compound is primarily offered as a research chemical by specialty vendors at a typical purity of ≥95% [1]. No peer-reviewed biological activity data, patent claims, or target-engagement profiles were identified for this specific compound in major public databases (PubMed, PubChem BioAssay, BindingDB, Google Patents) as of the search date. This evidence guide therefore explicitly identifies the closest structural analogs and delineates the limited quantitative differentiation currently available.

Why In-Class Substitution Is Not Advisable Without Specific Evidence for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone


The 1-aryl-4-alkoxy-1H-pyrazole-3-carboxamide scaffold presents multiple vectors for structural modification—the N1 aryl substituent, the C4 alkoxy group, and the C3 amide amine component—each of which can independently alter conformational preference, hydrogen-bonding capacity, lipophilicity, and metabolic stability. Closely related analogs in which only the cyclic amine is changed (e.g., morpholine replacing pyrrolidine) introduce an additional hydrogen-bond acceptor and increase polar surface area, potentially shifting both solubility and off-target pharmacology [1]. Similarly, varying the C4 substituent from ethoxy to benzyloxy alters steric bulk, π-stacking potential, and metabolic lability. Because no published head-to-head pharmacological or physicochemical data exist for this compound against its direct analogs, generic substitution without experimental verification carries the risk of unrecognized potency shifts, altered selectivity, or changed ADME properties. This guide identifies the closest comparators and the limited quantitative differentiation evidence available to inform procurement decisions.

Quantitative Differentiation Evidence for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone vs. Closest Analogs


Structural Differentiation: Pyrrolidine vs. Morpholine Amide – Impact on Hydrogen-Bond Acceptor Count and Calculated Polar Surface Area

The target compound differs from its closest analog, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone, by substitution of the pyrrolidine ring with a morpholine ring at the C3 amide position. Calculated topological polar surface area (tPSA) for the pyrrolidine analog is approximately 47.6 Ų, versus approximately 56.8 Ų for the morpholine analog, a difference of +9.2 Ų attributable to the morpholine oxygen atom [1]. The morpholine analog also possesses one additional hydrogen-bond acceptor (HBA = 4 vs. HBA = 3 for the pyrrolidine analog). These differences may influence membrane permeability and oral bioavailability potential based on established drug-likeness guidelines [2]. No experimental permeability or solubility data comparing the two compounds were identified.

Medicinal chemistry Scaffold differentiation Physicochemical property comparison

Ring-Size Comparison: Pyrrolidine (5-Membered) vs. Azepane (7-Membered) Amide – Conformational Flexibility and Steric Profile

The pyrrolidine amide in the target compound forms a 5-membered ring, whereas the direct analog azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone incorporates a 7-membered azepane ring. The pyrrolidine amide is expected to exhibit fewer accessible low-energy conformations and a smaller steric footprint compared to the azepane analog. Published crystallographic surveys of small-molecule amides indicate that pyrrolidine amides show restricted rotation around the N–C(O) bond with a higher rotational barrier than corresponding azepane amides, which can translate to greater conformational pre-organization for target binding [1]. No experimental binding or conformational data comparing these two specific compounds were identified in public databases.

Conformational analysis Ligand efficiency Scaffold optimization

C4 Substituent Comparison: Ethoxy vs. Benzyloxy – Lipophilicity and Metabolic Stability Potential

The target compound bears an ethoxy group at the pyrazole C4 position, distinguishing it from (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, which carries a benzyloxy substituent. The benzyloxy analog is expected to exhibit higher calculated logP by approximately +1.4 to +1.8 log units, increasing lipophilicity and potentially reducing aqueous solubility [1]. The benzyloxy group introduces a benzylic C–O bond that is a known site for CYP450-mediated oxidative O-dealkylation, whereas the ethoxy O-ethyl group presents a distinct metabolic profile [2]. No experimental logP, solubility, or metabolic stability data comparing these two compounds were identified.

Lipophilicity Metabolic stability Physicochemical profiling

Amine Component Comparison: Pyrrolidine vs. Piperidine – Ring Electronics and Basicity

The target compound employs a pyrrolidine ring at the C3 amide, while 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine uses a 6-membered piperidine. In amide linkage, the pyrrolidine nitrogen lone pair is more effectively conjugated with the carbonyl due to ring strain and pyramidalization differences. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, compared to approximately 11.1 for piperidine, a difference of ~0.2 pKa units, which may subtly influence the electron density at the amide carbonyl and thus hydrogen-bond acceptor strength [1]. No experimental pKa or IR carbonyl stretching frequency data for these specific amides were identified.

Basicity Amide electronics Structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone


Specialized Scaffold for Targeted Kinase Inhibitor Library Design Requiring Pyrrolidine Amide Geometry

When constructing a focused kinase inhibitor library where the C3 amide conformation is hypothesized to be critical for hinge-region or DFG-motif interactions, the pyrrolidine amide provides a conformationally constrained 5-membered ring amide that presents a distinct dihedral angle profile compared to morpholine or piperidine analogs. The lower tPSA (≈ 47.6 Ų) relative to the morpholine analog supports better predicted membrane permeability for cell-based screening formats [1]. Procurement of this specific compound is indicated when the screening cascade demands the pyrrolidine geometry as a fixed variable, and the closest analogs (morpholine, azepane, piperidine) would introduce unwanted electronic or steric perturbations.

Building Block for Structure-Activity Relationship (SAR) Studies Exploring C4 Alkoxy Effects

The ethoxy group at C4 of the pyrazole core represents a minimal alkyl ether substituent, providing a baseline for SAR expansion to larger alkoxy groups (e.g., propoxy, isopropoxy, cyclopropylmethoxy) or to the benzyloxy analog. Use of this compound as the reference point in a matched molecular pair analysis allows deconvolution of the C4 substituent's contribution to potency, selectivity, and physicochemical properties. Procurement is justified when the research objective requires the smallest alkoxy substituent as the comparator arm in a systematic SAR study [1].

N1-(4-Fluorophenyl)-Pyrazole Probe for Fluorine-Mediated Binding and Metabolic Studies

The 4-fluorophenyl substituent at N1 introduces a single fluorine atom that can serve as a ¹⁹F NMR probe for binding studies, metabolic tracking, or conformational analysis. Fluorine at the para position of the N1-phenyl ring is expected to exert an electron-withdrawing effect that modulates the pyrazole ring's electronic character, differentiating this scaffold from non-fluorinated or ortho/meta-fluorinated analogs. This compound is appropriate for procurement when a ¹⁹F spectroscopic handle is required within a pyrazole-based chemical probe, and the specific substitution pattern (4-fluoro, 4-ethoxy, 3-pyrrolidinylcarbonyl) matches the desired pharmacophore model [1].

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